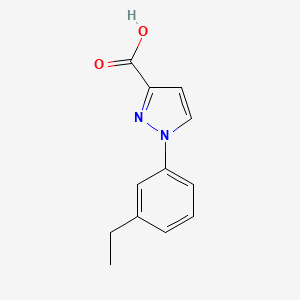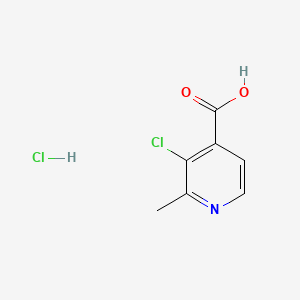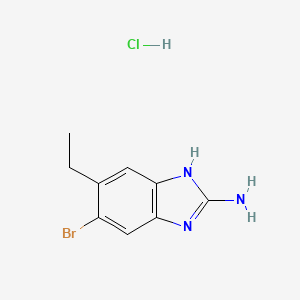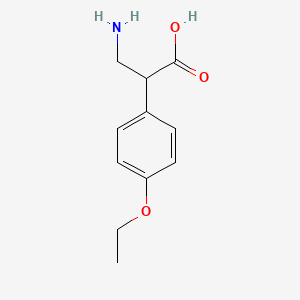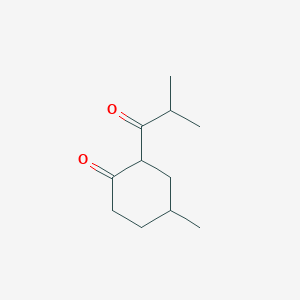
4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one is an organic compound with the molecular formula C12H20O2. It is a cyclohexanone derivative, characterized by the presence of a methyl group and a 2-methylpropanoyl group attached to the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with isobutyraldehyde, followed by hydrogenation and subsequent oxidation. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, followed by hydrogenation using a palladium catalyst and oxidation with an oxidizing agent like sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of inexpensive starting materials and readily available reagents is also a key consideration in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Applications De Recherche Scientifique
4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylcyclohexanone: Similar structure but lacks the 2-methylpropanoyl group.
4-Methylcyclohexanone: Similar structure but lacks the 2-methylpropanoyl group.
2-Isobutyrylcyclohexanone: Similar structure but with different substituents on the cyclohexane ring.
Uniqueness
4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one is unique due to the presence of both a methyl group and a 2-methylpropanoyl group on the cyclohexane ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Propriétés
Numéro CAS |
62115-82-6 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
4-methyl-2-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)11(13)9-6-8(3)4-5-10(9)12/h7-9H,4-6H2,1-3H3 |
Clé InChI |
ONSBAAAMUUZBQX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C(C1)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


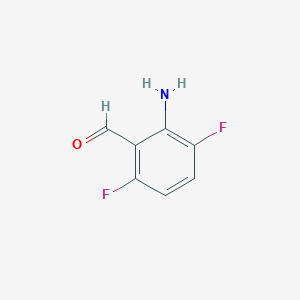


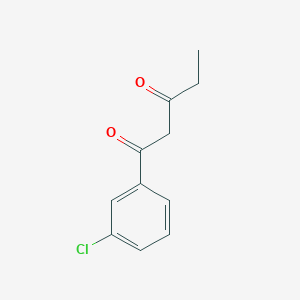
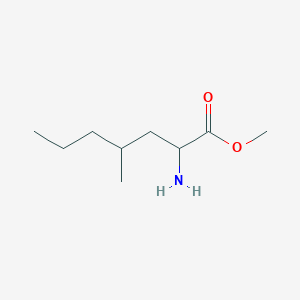
![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)
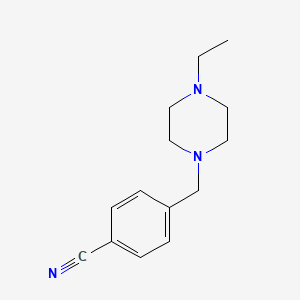

![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)
